molecular formula C19H18N2O2 B13451310 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester

Cat. No.: B13451310
M. Wt: 306.4 g/mol
InChI Key: ACYSXPPFAIJNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-diphenyl-1H-imidazole with propionic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-diphenyl-1H-imidazol-2-yl)propionic acid methyl ester is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoate

InChI

InChI=1S/C19H18N2O2/c1-23-17(22)13-12-16-20-18(14-8-4-2-5-9-14)19(21-16)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,21)

InChI Key

ACYSXPPFAIJNSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.